molecular formula C9H8N2O3 B2817922 6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid CAS No. 1699255-68-9

6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Cat. No.: B2817922
CAS No.: 1699255-68-9
M. Wt: 192.174
InChI Key: ZKSSEMQCSJXNBK-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound with a molecular formula of C9H8N2O3. This compound is characterized by its pyrrolo[2,3-B]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a methoxy group at the 6-position and a carboxylic acid group at the 2-position further defines its chemical properties .

Scientific Research Applications

6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid typically involves the construction of the pyrrolo[2,3-B]pyridine core followed by functionalization at the desired positions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-hydroxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid, while reduction of the carboxylic acid group can produce 6-methoxy-1H-pyrrolo[2,3-B]pyridine-2-methanol .

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a methoxy group and a carboxylic acid group in 6-Methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-7-3-2-5-4-6(9(12)13)10-8(5)11-7/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSSEMQCSJXNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699255-68-9
Record name 6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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